Product packaging for Methyl 2-amino-3-fluorobenzoate(Cat. No.:CAS No. 144851-82-1)

Methyl 2-amino-3-fluorobenzoate

Cat. No.: B170274
CAS No.: 144851-82-1
M. Wt: 169.15 g/mol
InChI Key: ISLOQGNBENYQQF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluorobenzoate is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B170274 Methyl 2-amino-3-fluorobenzoate CAS No. 144851-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLOQGNBENYQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598774
Record name Methyl 2-amino-3-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144851-82-1
Record name Methyl 2-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-3-fluorobenzoate
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Synthetic Methodologies and Reaction Pathways of Methyl 2 Amino 3 Fluorobenzoate

Established Synthetic Routes to Methyl 2-amino-3-fluorobenzoate

The synthesis of this compound can be achieved through several distinct pathways, each employing different precursors and reaction types. These methods range from direct esterification of the corresponding aminobenzoic acid to more complex, multi-step sequences involving functional group interconversions.

Esterification and Amination Reactions

One potential, though reportedly high-cost, pathway to this compound involves the esterification of a halogenated precursor followed by an amination reaction. A known route starts with 2-fluoro-3-bromo-benzoic acid, which is first converted to its methyl ester. This intermediate then undergoes an ammoniation reaction to replace the bromine atom with an amino group, yielding the final product patsnap.com. This approach leverages the reactivity of aryl halides in nucleophilic substitution reactions, although the conditions required for such aminations can be demanding.

Sequential Fluorination and Amination Procedures

A more elaborate synthetic sequence involves the introduction of the fluorine and amino groups at different stages. One such method begins with 2,6-dichloro-3-nitrobenzoic acid methyl ester. This compound undergoes a selective nucleophilic aromatic substitution where one chlorine atom is replaced by fluorine, yielding 2-fluoro-3-nitro-6-methyl chlorobenzoate patsnap.com. The final step is a catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and removes the remaining chlorine atom to produce this compound patsnap.com. This route highlights a strategic sequence of fluorination followed by a reductive amination.

Multistep Synthesis from Substituted Benzoic Acids

A comprehensive multistep synthesis starting from a readily available substituted benzoic acid has been developed. This pathway uses 2,6-dichlorobenzoic acid as the initial raw material patsnap.com. The synthesis proceeds through several key transformations, as detailed below.

Synthetic Pathway from 2,6-Dichlorobenzoic Acid:

Nitration: The starting material, 2,6-dichlorobenzoic acid, is nitrated to produce 2,6-dichloro-3-nitrobenzoic acid patsnap.com.

Esterification: The resulting nitro-substituted benzoic acid is then esterified with methanol under acidic conditions to form methyl 2,6-dichloro-3-nitrobenzoate patsnap.com.

Selective Fluorination: This step involves a selective halogen exchange reaction to replace a chlorine atom with fluorine, yielding 2-fluoro-3-nitro-6-methyl chlorobenzoate patsnap.com.

Catalytic Hydrogenation: The final step involves the reduction of the nitro group to an amine and dehalogenation to give the target compound, this compound patsnap.com.

This method provides a high-selectivity route to the desired product from an inexpensive starting material.

StepReactantReagentsProduct
1. Nitration2,6-Dichlorobenzoic acidFuming nitric acid, Concentrated sulfuric acid2,6-Dichloro-3-nitrobenzoic acid
2. Esterification2,6-Dichloro-3-nitrobenzoic acidMethanol, Concentrated sulfuric acidMethyl 2,6-dichloro-3-nitrobenzoate
3. FluorinationMethyl 2,6-dichloro-3-nitrobenzoateFluorinating agent2-Fluoro-3-nitro-6-methyl chlorobenzoate
4. Hydrogenation2-Fluoro-3-nitro-6-methyl chlorobenzoateH₂, CatalystThis compound

Oxidative Ring-Opening Approaches to 2-Aminobenzoates

While not a direct synthesis of the methyl ester, oxidative ring-opening is a key method for preparing the precursor, 2-amino-3-fluorobenzoic acid. This strategy often starts with a heterocyclic compound which, upon oxidative cleavage, yields the desired substituted aminobenzoate structure. For instance, the synthesis of 2-amino-3-fluorobenzoic acid can be achieved from 7-fluoroisatin orgsyn.org. The isatin ring is opened under oxidative conditions using hydrogen peroxide in a basic solution orgsyn.org. The resulting 2-amino-3-fluorobenzoic acid can then be esterified in a subsequent step to yield the target methyl ester. This approach is part of a broader class of reactions where 3-aminoindazoles or benzothiazoles are subjected to oxidative ring-opening to produce various 2-aminobenzoates rsc.orgresearchgate.net.

Synthesis from Aminobenzoic Acid Precursors via Thionyl Chloride Esterification

A direct and widely used method for synthesizing esters from carboxylic acids is Fischer esterification, often facilitated by reagents like thionyl chloride. In this approach, 2-amino-3-fluorobenzoic acid is treated with thionyl chloride in methanol ijcmas.comresearchgate.netresearchgate.net. The thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This method is efficient and proceeds under relatively mild conditions, making it a common choice for the esterification of amino acids. A similar procedure is used for the synthesis of the isomeric methyl 3-amino-2-fluorobenzoate, where 3-amino-2-fluorobenzoic acid is refluxed with thionyl chloride in methanol for several hours chemicalbook.com.

ReactantsReagentsConditionsProduct
2-Amino-3-fluorobenzoic acid, MethanolThionyl chlorideRefluxThis compound

Methods Involving Nitro Compound Reduction and Esterification

This synthetic strategy involves introducing the amino group via the reduction of a nitro group. The synthesis can proceed in two sequences: either the nitro-substituted acid is first esterified and then reduced, or the nitro acid is reduced first, followed by esterification.

Emerging and Advanced Synthetic Strategies for this compound

The synthesis of this compound typically begins with its corresponding carboxylic acid, 2-amino-3-fluorobenzoic acid. The esterification is a standard transformation, but modern synthetic chemistry emphasizes the development of more efficient, sustainable, and scalable methods.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of compounds like this compound, this involves exploring alternative catalysts, solvent systems, and energy sources.

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, aiming to reduce waste and the environmental impact associated with volatile organic solvents. In these methods, reactants are mixed, often with a solid catalyst, and the reaction is initiated by grinding or heating. While specific solvent-free protocols for this compound are not extensively documented, the principles have been successfully applied to analogous systems. For instance, the synthesis of various benzimidazole and imidazoline derivatives has been achieved in high yields under solvent-free conditions using potassium ferrocyanide as an inexpensive and eco-friendly catalyst. researchgate.net Similarly, N-bromosuccinimide (NBS) has been used as an efficient catalyst for one-pot, solvent-free syntheses of complex heterocyclic compounds. nih.gov These approaches highlight the potential for developing a clean, efficient, and solventless esterification process for 2-amino-3-fluorobenzoic acid.

Table 1: Principles and Advantages of Solvent-Free Catalysis

PrincipleDescriptionPotential Advantage
Waste ReductionEliminates the need for organic solvents, which constitute a major portion of chemical waste.Lower disposal costs and reduced environmental pollution.
Energy EfficiencyReactions can often be faster at a given temperature due to higher reactant concentrations.Shorter reaction times and lower energy consumption.
Process SimplificationAvoids the need for solvent handling, removal, and recycling steps.Simpler reactor design and easier product work-up.
Enhanced SafetyReduces risks associated with flammable, toxic, and volatile organic solvents.Safer laboratory and industrial environments.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. scispace.com The efficient and direct heating of the reaction mixture often leads to cleaner reactions with fewer side products. This technology has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds. nih.gov For example, the synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole showed a significant improvement in yield (38% conventional vs. 78% microwave) and a drastic reduction in reaction time (2 hours conventional vs. 8-10 minutes microwave). scispace.com Similarly, microwave irradiation has been used to rapidly generate flavonoid derivatives and other complex scaffolds. nih.gov These examples strongly suggest that microwave-assisted esterification of 2-amino-3-fluorobenzoic acid could offer a rapid and efficient route to this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Representative Example)

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time2 hours8-10 minutes scispace.com
Product Yield38%78% scispace.com
Energy InputProlonged, indirect heatingShort, direct, and efficient heating scispace.com
Process ConditionReflux on water bathIrradiation at 450W scispace.com

Industrial Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces numerous challenges that must be addressed for a process to be viable. Key considerations include cost of raw materials, process safety, reaction efficiency, and waste management. crbgroup.com For this compound, the synthesis of its precursor, 2-amino-3-fluorobenzoic acid, is a critical step. An optimized synthesis for this precursor involves the oxidative cleavage of 7-fluoroisatin using hydrogen peroxide in an aqueous sodium hydroxide solution. orgsyn.org

When scaling up, factors to optimize include:

Formula Adjustment: Simply multiplying ingredient quantities is often ineffective. Material handling properties and reaction kinetics can change at larger scales. crbgroup.com

Heat Management: Exothermic reactions must be carefully controlled to prevent thermal runaways. Continuous-flow reactors, which offer superior heat and mass transfer, are an increasingly common solution for managing highly exothermic processes safely at scale. acs.org

Process Efficiency: Maximizing yield and throughput is paramount. This involves optimizing reaction parameters such as temperature, pressure, catalyst loading, and residence time. crbgroup.com

Downstream Processing: The isolation and purification of the final product must be efficient and scalable. This includes selecting appropriate extraction, crystallization, and drying equipment. crbgroup.com

Environmental Impact: Minimizing waste streams and ensuring proper disposal of byproducts are critical for regulatory compliance and sustainable manufacturing. aidic.it

Purification Techniques in this compound Synthesis

The purity of this compound is critical for its use as an intermediate. A multi-step purification process is typically employed following the synthesis to remove unreacted starting materials, catalysts, and byproducts.

A common purification sequence for a related isomer involves:

Extraction: The crude reaction mixture is often dissolved in an organic solvent like ethyl acetate. orgsyn.orgchemicalbook.com

Aqueous Washing: The organic solution is washed with an aqueous basic solution, such as saturated sodium bicarbonate, to remove acidic impurities like any remaining 2-amino-3-fluorobenzoic acid. chemicalbook.com This is followed by washing with water or brine to remove residual salts.

Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate, to remove dissolved water. orgsyn.orgchemicalbook.com

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. chemicalbook.com

Final Purification: For high-purity material, further purification may be necessary. Techniques like fractional distillation or column chromatography are common. google.com Recrystallization from a suitable solvent system can also be employed to obtain a crystalline solid product of high purity.

Table 3: Common Purification Techniques and Their Functions

TechniquePurposeTypical Reagents/Method
Liquid-Liquid ExtractionTo separate the desired product from aqueous-soluble impurities.Immiscible organic solvent (e.g., ethyl acetate) and water.
Aqueous WashTo remove specific impurities (e.g., acidic or basic).Saturated NaHCO₃ (for acids), dilute HCl (for bases), brine.
DryingTo remove residual water from the organic solution.Anhydrous Na₂SO₄ or MgSO₄.
ChromatographyTo separate compounds based on differential adsorption.Silica gel column with an appropriate eluent system.
CrystallizationTo obtain a highly pure, solid product from a solution.Dissolving in a hot solvent and cooling slowly.

Chemical Transformations and Derivatization Strategies of this compound

The chemical reactivity of this compound is dominated by its two functional groups: the primary aromatic amine (-NH₂) and the methyl ester (-COOCH₃). These groups serve as handles for a variety of chemical transformations to build more complex molecular architectures.

Reactions of the Amino Group: The nucleophilic amino group can undergo a range of reactions.

N-Acylation: It can be readily acylated by reacting with acyl chlorides or anhydrides to form stable amide derivatives.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines, also known as Schiff bases, which are versatile intermediates in organic synthesis. uobaghdad.edu.iq

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly useful for introducing a wide array of substituents onto the aromatic ring via Sandmeyer or related reactions.

Reactions of the Ester Group: The ester functionality can be modified as follows:

Hydrolysis: The methyl ester can be hydrolyzed back to the parent 2-amino-3-fluorobenzoic acid under either acidic or basic conditions.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, forming a new ester.

Amidation: Direct reaction with amines to form amides is possible, though it often requires harsh conditions. A more common route is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using a peptide coupling reagent.

Use as a Building Block: The parent acid, 2-amino-3-fluorobenzoic acid, is a known and important precursor for the synthesis of indole derivatives and fluoroacridines, which are scaffolds found in many biologically active compounds. orgsyn.org This highlights the utility of this compound as a protected form of this key building block.

Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic substitution reactions. The outcome of these reactions is influenced by the electronic effects of the substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of substitution are governed by the existing substituents. masterorganicchemistry.com

Amino Group (-NH₂): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

Fluoro Group (-F): Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta-director because it withdraws electron density from the ring through both induction and resonance.

The directing effects of these groups on this compound are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Effect
-NH₂2Activatingortho, para
-F3Deactivatingortho, para
-COOCH₃1Deactivatingmeta

The positions ortho to the amino group are 1 and 3, and the para position is 5. The positions ortho to the fluoro group are 2 and 4, and the para position is 6. The position meta to the methyl ester is 5. Given the strong activating effect of the amino group, electrophilic substitution is most likely to occur at the positions most activated by it and not sterically hindered, primarily position 5.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups. youtube.com In this compound, the fluorine atom can act as a leaving group. The presence of the electron-withdrawing methyl ester group can promote this reaction. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by resonance. youtube.com

Oxidation Reactions of the Amino Moiety

The amino group of this compound can undergo oxidation. The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common products include nitroso compounds, nitro compounds, and polymeric materials. Due to the sensitivity of the amino group, it is often protected before carrying out other reactions on the molecule.

Reduction Reactions of the Ester Group and Aromatic Ring

Reduction of the Ester Group

The methyl ester group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution.

Reduction of the Aromatic Ring

The aromatic ring can be reduced to a cyclohexane ring under catalytic hydrogenation conditions, which typically involve high pressure and temperature and a metal catalyst such as rhodium or ruthenium. msu.edu This reaction, however, is not selective and would also reduce other functional groups if not protected.

The reduction of nitro groups to amines is a common transformation in aromatic chemistry, often achieved with metals like iron, tin, or zinc in acidic conditions, or through catalytic hydrogenation. masterorganicchemistry.com While this compound already possesses an amino group, this methodology is relevant to the broader class of substituted aromatics.

Amide Bond Formation and Related Condensation Reactions

The amino group of this compound is nucleophilic and can react with carboxylic acids or their derivatives to form amides. This is a type of condensation reaction where a molecule of water is eliminated. libretexts.orgyoutube.com

The reaction typically requires the activation of the carboxylic acid using a coupling agent. researchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated carboxylic acid then reacts with the amine to form the amide bond. researchgate.net

This reaction is fundamental in peptide synthesis and is widely used in the pharmaceutical industry. researchgate.net

ReactantsReagentsProduct
This compound, Carboxylic AcidDCC, DMAPN-acylated this compound
This compound, Acid ChloridePyridineN-acylated this compound
This compound, Acid AnhydrideBaseN-acylated this compound

Cyclization Reactions for Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of heterocyclic compounds. The presence of the amino group ortho to a halogen provides a reactive site for cyclization reactions.

For instance, it can be used in the synthesis of benzothiazoles. nih.gov The general synthesis of 2-aminobenzothiazoles can involve the reaction of an aniline (B41778) with a source of thiocyanate. nih.gov More complex heterocyclic systems can also be constructed. For example, tandem diazotization/cyclization reactions of aminophenyl derivatives can lead to the formation of fused heterocyclic systems like triazinones. beilstein-journals.org

The amino and ester groups can also participate in intramolecular cyclization reactions to form lactams, or in intermolecular reactions with difunctional reagents to build more complex heterocyclic frameworks.

Structure Activity Relationship Sar and Structural Biology of Methyl 2 Amino 3 Fluorobenzoate Derivatives

Influence of Fluorine Substitution on Reactivity and Biological Interactions

The introduction of a fluorine atom into a bioactive molecule can profoundly impact its physicochemical properties and, consequently, its biological function. The effects of fluorine substitution are multifaceted, influencing factors such as metabolic stability, binding affinity, and acidity. rroij.comresearchgate.net

The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing its reactivity and ability to participate in intermolecular interactions. For instance, the introduction of fluorine can enhance binding affinity through favorable interactions such as halogen bonding and hydrophobic interactions. rroij.com In some cases, fluorination can lead to sweeping changes in the herbicidal properties of compounds, as seen in derivatives of 2-phenyl-4H-3,1-benzoxazin-4-one, a molecule synthesized from a fluorinated anthranilic acid precursor. chimia.ch

In the context of antitubercular agents, fluorinated anthranilates have been shown to inhibit the growth of Mycobacterium tuberculosis. nih.gov Studies on anthranilates fluorinated at positions 4, 5, and 6 demonstrated that these compounds are converted to fluorotryptophan, which is the actual toxic agent. nih.gov The position of the fluorine atom was found to influence the potency, with 4-fluoroanthranilate being more potent than the 5-fluoro and 6-fluoro isomers. nih.gov This highlights the critical role of the fluorine position in determining biological activity. While this study did not specifically investigate the 3-fluoro isomer, it underscores the principle that the location of fluorine substitution is a key determinant of the pharmacological profile.

The influence of fluorine on molecular conformation can also be significant. Strategic fluorination can alter the preferred spatial arrangement of a molecule, which in turn affects its ability to bind to a biological target. researchgate.net

Role of the Amino Group in Molecular Recognition and Binding Affinity

The amino group at the 2-position of the benzoate (B1203000) ring is a critical determinant of the molecular recognition and binding affinity of methyl 2-amino-3-fluorobenzoate derivatives. This group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding pockets of proteins and enzymes. nih.gov

In the context of anthranilate-activating enzymes, the 2-amino group is essential for substrate recognition. nih.gov Modeling studies of these enzymes have shown that the binding pocket is shaped to accommodate the anthranilate molecule, with specific residues positioned to interact with the amino group. nih.gov The presence of small amino acid residues, such as glycine (B1666218), at key positions is necessary to avoid steric hindrance with the 2-amino group, highlighting its importance in the precise positioning of the ligand within the active site. nih.gov

The amino group's basicity and its capacity for hydrogen bonding are fundamental to its role in molecular recognition. Aromatic amines are known to bind to organic matter in soil due to the reactivity of the amino group, a principle that can be extrapolated to its interactions within a biological system. nih.gov Furthermore, the amino group can participate in π-stacking interactions, particularly when interacting with aromatic amino acid residues in a protein. mdpi.comresearchgate.net

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional shape of a molecule, dictated by its conformation and stereochemistry, is a critical factor in its biological activity. For derivatives of this compound, the relative orientation of the amino, fluoro, and methyl ester groups will influence how the molecule presents itself to its biological target.

While specific conformational analysis of this compound is not extensively available in the provided search results, studies on related anthranilate derivatives provide valuable insights. Thermochemical studies of methyl, propyl, and butyl anthranilates have involved conformational analysis to understand the energetic effects of the alkyl substituent. iaea.org

Ligand-Receptor Interactions and Binding Site Analysis

The pharmacological effects of this compound derivatives are mediated by their interaction with specific biological receptors. The analysis of these ligand-receptor interactions and the characterization of the binding site are essential for understanding their mechanism of action and for the design of more potent and selective compounds.

Molecular docking studies on derivatives of 2-aminobenzothiazole, a related heterocyclic scaffold, have been used to predict and analyze their interactions with the ATP binding domain of the PI3Kγ enzyme. nih.gov Similarly, docking studies of other benzothiazole derivatives have shown good interaction with receptor proteins, with specific substitutions enhancing the binding affinity. researchgate.net These studies highlight the importance of specific functional groups in anchoring the ligand within the binding pocket and forming key interactions with amino acid residues.

For anthranilate derivatives, their ability to inhibit glutamate release has been linked to their interaction with P/Q-type Ca2+ channels. mdpi.com The binding site of anthranilate synthase component II has been identified, and molecular interaction studies have shown that inhibitors bind through a combination of hydrogen bonding and hydrophobic interactions. nanobioletters.com

Enzyme-Substrate Interactions and Inhibition Mechanisms

Derivatives of this compound have the potential to act as enzyme inhibitors, a property that is significantly influenced by the presence of the fluorine atom and the amino group. rroij.comwikipedia.org Enzyme inhibitors are molecules that bind to enzymes and block their activity, playing crucial roles in regulating metabolic pathways and serving as therapeutic agents. wikipedia.orglongdom.org

The incorporation of fluorine into organic molecules can significantly alter their ability to inhibit enzymes. rroij.com Fluorinated compounds can act as competitive inhibitors, competing with the natural substrate for the enzyme's active site. rroij.com The enhanced binding affinity can be attributed to favorable interactions such as halogen bonding. rroij.com Fluorine can also be incorporated to design mechanism-based or "suicide" inhibitors, which form a covalent bond with the enzyme, leading to irreversible inactivation. nih.gov

While direct studies on enzyme inhibition by this compound derivatives are limited in the provided results, research on related compounds offers valuable parallels. Benzothiazole-based derivatives have been identified as potent inhibitors of various enzymes, including EGFR, VEGFR, and PI3K. nih.gov The mechanism of inhibition often involves the inhibitor binding to the active site and preventing the substrate from binding. wikipedia.org

Structural Modification Effects on Pharmacological Profiles

The pharmacological profile of a compound can be systematically tuned by making structural modifications to a parent scaffold. For this compound, alterations to the amino group, the fluorine position, or the ester functionality can lead to significant changes in biological activity.

Structure-activity relationship (SAR) studies on anthranilate derivatives have been conducted to understand how different substituents affect their activity as Factor Xa inhibitors. researchgate.net These studies help in identifying the key structural features required for potent and selective inhibition.

The introduction of a fluorine atom can improve the metabolic stability and bioavailability of a drug. researchgate.net The position of the fluorine atom is critical, as demonstrated by the varying herbicidal activity of different fluoro-substituted 2-phenyl-4H-3,1-benzoxazin-4-ones. chimia.ch Similarly, the anti-inflammatory and analgesic activities of anthranilate derivatives can be modulated by substitutions on the aromatic ring. mdpi.com

The table below summarizes the effects of structural modifications on the biological activity of related anthranilate and benzothiazole derivatives, providing a framework for predicting the potential pharmacological profiles of modified this compound compounds.

Compound Class Structural Modification Observed Effect on Biological Activity Reference
Fluorinated AnthranilatesVariation in fluorine position (4-, 5-, or 6-)Differential potency in inhibiting M. tuberculosis growth, with 4-fluoro being the most potent. nih.gov
2-Phenyl-4H-3,1-benzoxazin-4-onesIntroduction of fluorine atomsSweeping changes in herbicidal properties; 5-fluoro derivative most active. chimia.ch
2-AminobenzothiazolesSubstitution with different amines or piperazine (B1678402) moietiesVaried anticancer activity against lung and breast cancer cell lines. nih.gov
SteroidsIntroduction of a methyl group at C-6 and C-7Altered GABA modulatory and anesthetic actions. nih.gov
Anthranilate DerivativesSubstitution on the aromatic ringModulation of anti-inflammatory and analgesic activities. mdpi.com

Medicinal Chemistry and Pharmaceutical Applications of Methyl 2 Amino 3 Fluorobenzoate

Utility as a Key Intermediate in Drug Discovery and Development

The strategic placement of the fluorine atom in Methyl 2-amino-3-fluorobenzoate significantly influences its chemical reactivity and the physiological properties of its derivatives. Fluorine's high electronegativity can alter the acidity of nearby functional groups, modulate metabolic stability, and enhance binding affinity to biological targets. These characteristics make it a sought-after component in the design of novel drug candidates.

The amino and methyl ester groups provide convenient handles for further chemical modifications, allowing for the construction of complex molecular architectures. Medicinal chemists utilize these reactive sites to introduce various pharmacophores and to explore structure-activity relationships (SAR), a critical process in optimizing the efficacy and selectivity of potential drugs.

Synthesis of Biologically Active Drug Candidates

The versatility of this compound as a synthetic intermediate has led to its use in the development of a diverse array of potential therapeutic agents.

Anti-inflammatory Agents

This compound has been employed as a starting material for the synthesis of novel anti-inflammatory agents. By modifying its core structure, researchers have developed compounds with significant anti-inflammatory properties. For instance, a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives were synthesized and evaluated for their analgesic and anti-inflammatory effects. nih.gov One derivative, methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate, demonstrated anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) in a carrageenan-induced paw edema model. nih.gov This highlights the potential of using this scaffold to create new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Another study focused on the synthesis of novel fluorobenzothiazole derivatives, which were then tested for their anti-inflammatory activity. researchgate.net Several of these synthesized compounds exhibited excellent percentage of inhibition of inflammation when compared to the standard drug diclofenac. researchgate.net The synthesis involved the use of fluorinated anilines, showcasing the importance of fluoro-aromatic compounds in generating new anti-inflammatory candidates.

A different approach involved the synthesis of methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety. mdpi.comsemanticscholar.org These compounds were evaluated for their in vivo anti-inflammatory activities, with some derivatives showing activity higher than aspirin (B1665792) and comparable to indomethacin at the same dose. mdpi.comsemanticscholar.org

Table 1: Examples of Anti-inflammatory Agents Derived from Fluorinated Intermediates

Compound Class Key Intermediate Biological Activity Reference
Methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates Fluorinated phenylpiperazine derivatives Comparable to indomethacin nih.gov
Fluorobenzothiazole derivatives Fluoro anilines Superior to diclofenac researchgate.net
Methyl salicylate derivatives with piperazine Fluorophenylacetyl piperazine Higher than aspirin mdpi.com

Antitumor Compounds and Kinase Inhibitors

In the realm of oncology, this compound and its isomers serve as crucial building blocks for the synthesis of potent antitumor agents and kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is often implicated in cancer.

For example, the related compound, methyl 3-amino-2-fluorobenzoate, is an important intermediate in the synthesis of Dabrafenib. chemicalbook.com Dabrafenib is a kinase inhibitor used to treat certain types of melanoma, non-small cell lung cancer, and thyroid cancer. chemicalbook.com This underscores the importance of fluorinated aminobenzoate esters in the development of targeted cancer therapies.

Furthermore, research into novel 6-aminofuro[3,2-c]pyridines as kinase inhibitors has shown promise. nih.gov One such compound, OSI-296, is a potent and selective inhibitor of cMET and RON kinases and has demonstrated in vivo efficacy in tumor xenograft models. nih.gov The development of such inhibitors often involves the use of fluorinated building blocks to enhance potency and selectivity. The dynamic regulation of N6-methyladenosine (m6A) on mRNAs has also been linked to resistance to tyrosine kinase inhibitors (TKIs), and understanding these epigenetic mechanisms is crucial for developing more effective cancer treatments. nih.gov

Antimicrobial and Antiviral Agents

The unique properties of fluorine have also been harnessed in the development of novel antimicrobial and antiviral agents. The introduction of fluorine into a molecule can enhance its ability to penetrate cell membranes and can increase its metabolic stability, leading to improved therapeutic efficacy.

Research has shown that fluorobenzoylthiosemicarbazides and their cyclized 1,2,4-triazole (B32235) analogs exhibit antibacterial activity. nih.gov Specifically, trifluoromethyl derivatives were found to be active against both reference strains and pathogenic clinical isolates of Staphylococcus aureus. nih.gov While this study did not directly use this compound, it highlights the broader utility of fluorinated benzoic acid derivatives in antimicrobial drug discovery.

In the antiviral field, fluorinated nucleoside analogues are a well-established class of drugs. For instance, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is an effective inhibitor of the hepatitis C virus (HCV) replication in vitro. nih.gov While not directly synthesized from this compound, the success of such fluorinated compounds provides a strong rationale for exploring its use in the synthesis of novel antiviral agents. Other examples of antiviral agents include Zanamivir and Oseltamivir, which are sialic acid analogues that inhibit the influenza virus neuraminidase. nih.gov

Antihypertensive Pharmaceuticals

While direct evidence of this compound's use in synthesizing antihypertensive drugs is not extensively documented in the provided search results, the structural motifs present in this compound are found in various cardiovascular agents. The strategic incorporation of fluorine can influence the pharmacokinetic and pharmacodynamic properties of drug candidates, potentially leading to improved antihypertensive therapies. The exploration of this scaffold in the context of antihypertensive drug discovery remains a promising area for future research.

Derivatives Targeting Specific Biological Receptors

The ability to functionalize the amino and ester groups of this compound allows for the creation of a diverse library of compounds that can be screened against a wide range of biological receptors. This approach is central to modern drug discovery, where the goal is to develop highly selective ligands that can modulate the activity of specific proteins involved in disease processes.

For example, the synthesis of a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates led to the discovery of compounds with significant analgesic and anti-inflammatory activities. nih.gov The pharmacological activity of these compounds was found to be dependent on the substituents at the 6-position of the pyridazinone ring, demonstrating the importance of targeted modifications in achieving desired biological effects. nih.gov This highlights how the core structure derived from a fluorinated intermediate can be systematically modified to probe interactions with specific biological targets.

Mechanisms of Biological Activity of this compound Derivatives

While research directly investigating the biological activities of simple derivatives of this compound is limited in publicly accessible literature, the functional motifs it contains are present in a variety of bioactive molecules. The mechanisms by which these related structures exert their effects, including enzyme inhibition, receptor modulation, and the alteration of biochemical pathways, offer valuable insights into the potential applications of this chemical scaffold.

The 2-amino-3-fluoro substitution pattern, a key feature of this compound, is found in other heterocyclic systems that have demonstrated significant biological activity through enzyme inhibition. For instance, derivatives of 2-amino-3-fluoropyridine (B1272040) have been shown to possess enhanced antitumor activity. It is suggested that the 2-amino-3-fluoropyridine moiety can form a π–π stacking interaction with arginine residues within the active site of target proteins, leading to improved inhibitory effects. ossila.com This mechanism highlights how the electronic properties conferred by the fluorine and amino groups can be pivotal for molecular recognition and the inhibition of enzymatic targets.

The core structure of an amino acid ester, which is central to this compound, is a common feature in molecules designed to interact with biological receptors. Research into structurally related (R)-2-amino-3-triazolpropanoic acid derivatives has shown their function as agonists at the glycine (B1666218) binding site of the N-Methyl-d-aspartate (NMDA) receptor. frontiersin.orgnih.gov These receptors are critical for numerous functions in the central nervous system. frontiersin.orgnih.gov

In these studies, specific derivatives demonstrated varying levels of activity and selectivity across different NMDA receptor subtypes (containing GluN2A-D subunits). This subunit-specific activity is a crucial aspect of modern drug design, aiming to target specific receptor populations to maximize therapeutic effects. The research identified compounds that act as full or partial agonists with a notable preference for GluN1/2C and GluN1/2D subtypes over GluN1/2A-B subtypes. frontiersin.orgnih.gov Molecular dynamics simulations further explored how these molecules bind and serve as bioisosteres for amides, providing a deeper understanding of the structure-activity relationship at the receptor's co-agonist binding site. frontiersin.orgnih.gov

Table 1: Activity of (R)-2-amino-3-triazolpropanoic Acid Derivatives at NMDA Receptor Subtypes

CompoundReceptor Subtype PreferenceAgonist ActivityFold Preference (C-D over A-B)
13g GluN1/2C and GluN1/2DFull Agonist3- to 7-fold
13i GluN1/2C and GluN1/2DPartial Agonist3- to 7-fold
Data sourced from studies on NMDA receptor glycine site agonists. frontiersin.orgnih.gov

The ability of derivatives to inhibit enzymes or modulate receptors directly translates to the modulation of broader biochemical pathways. The inhibition of specific kinases, for example, can interrupt signaling cascades that are essential for the growth and proliferation of cancer cells. Similarly, the antitumor activity observed with 2-amino-3-fluoropyridine derivatives suggests an interference with pathways critical for tumor survival. ossila.com

Furthermore, the modulation of NMDA receptors by glycine site agonists, such as the (R)-2-amino-3-triazolpropanoic acid derivatives, directly impacts glutamatergic neurotransmission pathways. frontiersin.orgnih.gov These pathways are fundamental to learning, memory, and cognitive function, but their dysfunction is also implicated in a variety of brain disorders. frontiersin.org The development of subtype-selective agonists provides a tool to selectively enhance the activity of specific receptor populations, offering a potential therapeutic strategy for conditions associated with NMDA receptor hypofunction. frontiersin.orgnih.gov

Impact of Fluorine on Drug Metabolism and Pharmacokinetics

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to favorably alter their metabolic stability and pharmacokinetic profiles. The carbon-fluorine bond is exceptionally strong and not typically found in nature, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which are primary drivers of drug metabolism.

This enhanced metabolic stability can lead to several advantageous properties:

Increased Half-life: By blocking sites of metabolism, the fluorine atom can prolong the drug's presence in the body, potentially allowing for less frequent dosing.

Improved Bioavailability: Preventing first-pass metabolism in the liver can increase the amount of active drug that reaches systemic circulation.

Altered Potency and Selectivity: The high electronegativity of fluorine can alter the acidity of nearby functional groups and influence the conformation of the molecule, which can lead to stronger and more selective binding to the biological target. The enhanced antitumor activity of 2-amino-3-fluoropyridine derivatives is a clear example of this effect. ossila.com

While specific pharmacokinetic data for derivatives of this compound are not available in the reviewed literature, the principles of fluorine's impact are well-established and represent a primary motivation for using fluorinated building blocks like this compound in drug discovery programs. ossila.com

Agrochemical and Materials Science Applications of Methyl 2 Amino 3 Fluorobenzoate

Role in Agrochemical Synthesis

The incorporation of fluorine into active ingredients is a well-established strategy in the agrochemical industry to enhance the efficacy and stability of products. Methyl 2-amino-3-fluorobenzoate serves as a key building block in this context, contributing to the development of modern crop protection agents. chemimpex.comguidechem.com

Development of Herbicides and Pesticides

This compound is utilized as a crucial intermediate in the synthesis of new herbicidal and pesticidal compounds. While specific public domain examples naming this exact compound in a final product are limited, its structural analogs are key to major agrochemicals. For instance, the closely related compound, methyl 2-amino-3-chlorobenzoate, is a documented key intermediate in the production of triazolopyrimidine sulfonamide herbicides. guidechem.com The synthesis pathways for such complex molecules rely on the pre-functionalized benzene (B151609) ring provided by intermediates like this compound, allowing for efficient construction of the final active ingredient. Its role is to serve as a versatile scaffold, enabling the introduction of the critical fluoro-aminobenzoate moiety into larger, more complex herbicidal structures. guidechem.com

Enhancement of Biological Activity in Agrochemical Formulations

The presence of a fluorine atom, as in this compound, is a critical factor for enhancing the biological activity of agrochemical formulations. chemimpex.com Fluorination can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. researchgate.net These changes can lead to improved uptake by the target pest or weed, better transport across biological membranes, and stronger binding to the target site of action. researchgate.netnih.gov The use of fluorinated intermediates like this compound is a deliberate design choice to imbue the final pesticide or herbicide with heightened efficacy, allowing for lower application rates and improved performance. chemimpex.com Research on its isomer, Methyl 3-amino-2-fluorobenzoate, confirms its use in agrochemical formulations to enhance the efficacy of pesticides and herbicides through improved absorption and activity against pests. chemimpex.com

Application in Functional Polymer Synthesis

In materials science, the demand for high-performance polymers with superior thermal stability, chemical resistance, and specific electronic properties is continually growing. Fluorinated monomers are essential for creating these advanced materials, and this compound serves as a valuable candidate for such applications.

Monomer Incorporation in Polymerization Reactions

This compound possesses two reactive functional groups suitable for polymerization: the amino (-NH2) group and the methyl ester (-COOCH3) group. These sites allow it to be incorporated as a monomer into polymer chains. For example, the amino group can react with carboxylic acids or acyl chlorides to form polyamides, while the ester group could potentially be used in transesterification polymerizations. This dual functionality enables its use in producing a variety of polymer architectures where the fluorinated benzene ring becomes an integral part of the polymer backbone. The incorporation of fluorinated monomers is a key strategy for developing high-performance aromatic polymers. google.comgoogle.com

Fabrication of High-Performance Materials

The introduction of fluorine into polymers can lead to dramatic improvements in their properties. researchgate.net Aromatic polymers containing fluorine, which would result from the polymerization of this compound, are known for a combination of desirable characteristics. nih.gov

Key Properties of Fluorinated Aromatic Polymers:

Property Enhancement from Fluorine Incorporation
Thermal Stability Increased due to the high bond energy of the C-F bond.
Chemical Resistance Enhanced inertness towards various chemical environments.
Dielectric Constant Lowered, making them useful as insulators in microelectronics.
Water Uptake Reduced hydrophobicity, leading to better performance in humid conditions.
Solubility Improved solubility in organic solvents, aiding in processability.
Flame Resistance Naturally higher resistance to combustion.

This table summarizes general properties imparted by fluorine to aromatic polymers, as described in sources researchgate.net and nih.gov.

These properties make such polymers suitable for demanding applications in the aerospace, automotive, and electronics industries where materials must withstand harsh conditions. nih.gov

Development of Specialized Coatings and Adhesives

The unique properties conferred by fluorine make polymers derived from monomers like this compound highly suitable for specialized coatings and adhesives. researchgate.net These materials can exhibit low surface energy, leading to non-stick (hydrophobic and oleophobic) surfaces. Furthermore, their enhanced thermal and chemical stability makes them ideal for protective coatings in corrosive environments or at high temperatures. nih.gov The improved solubility facilitates the application of these polymers as thin, uniform films, which is critical for coating applications. The development of such fluorinated polymers is a focus of research for creating materials for optical devices, low-dielectric applications, and other advanced technologies. researchgate.net

Research into Polymer Properties for Advanced Applications

The incorporation of fluorinated aminobenzoic acid derivatives into polymer structures is an area of significant research, aiming to develop advanced materials with tailored properties. While specific research focusing exclusively on the polymerization of this compound is not extensively documented in publicly available literature, studies on closely related aminobenzoic acid monomers provide insight into the potential characteristics and applications of such polymers.

The presence of the fluorine atom and the amino group on the benzoate (B1203000) ring is expected to impart unique properties to the resulting polymer. The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity, while the amino group offers a site for further chemical modification and can influence the polymer's electronic properties and solubility.

Research on poly(aminobenzoic acids) and their copolymers has demonstrated their potential in various advanced applications. For instance, copolymers of 2-aminobenzoic acid and 3-aminobenzoic acid with aniline (B41778) have been synthesized and their thermal stability and electrical conductivity have been investigated. researchgate.net These studies indicate that the properties of the resulting materials can be tuned by adjusting the monomer composition and through the incorporation of metal ions. researchgate.net

The general field of amino acid-derived vinyl polymers is also being explored for the development of smart materials with applications in biomedical and nanotechnological fields. rsc.org These polymers can exhibit thermoresponsive behavior, which is critical for creating stimuli-responsive materials. rsc.org

The table below summarizes findings from research on polymers derived from analogous aminobenzoic acids, which can serve as a predictive reference for the potential properties of polymers synthesized from this compound.

Table 1: Properties of Poly(aminobenzoic acid) Analogs and Copolymers

Property Finding Potential Implication for Poly(this compound) Reference
Thermal Stability The thermal stability of copolymers of aminobenzoic acid and aniline was found to increase as the mole fraction of aniline decreased. Polymers derived from this compound may exhibit high thermal stability, a desirable trait for high-performance materials. researchgate.net
Electrical Conductivity The electrical conductivity of homo- and copolymers of aminobenzoic acids ranged from 10⁻¹⁰ to 10⁻³ S cm⁻¹. The fluorine substitution could influence the electronic band structure, potentially leading to polymers with interesting semi-conductive properties. researchgate.net
Metal Ion Incorporation Copolymers of aminobenzoic acid showed a higher percentage of metal ion incorporation compared to homopolymers. researchgate.net The amino and ester groups on the this compound monomer could act as ligands for metal ions, leading to the formation of novel metallopolymers with catalytic or magnetic properties. researchgate.net

| Thermoresponsive Behavior | Amino acid-derived vinyl polymers can exhibit lower critical solution temperature (LCST) behavior in water, with the transition temperature being influenced by the hydrophobicity of the amino acid side chain. rsc.org | Polymers based on this compound could potentially be designed to be "smart" polymers that respond to changes in temperature, useful for drug delivery or sensor applications. | rsc.org |

Development of Fluorescent Probes and Imaging Agents

The intrinsic fluorescence of certain aromatic compounds, and their utility as building blocks for more complex fluorescent molecules, makes them valuable in the development of probes and imaging agents for biological and materials science applications. The aminobenzoate scaffold is a component of various known fluorophores.

While direct and specific studies on the use of this compound for creating fluorescent probes and imaging agents are limited in available scientific literature, the molecule possesses structural features that suggest its potential in this area. The combination of an amino group (an electron-donating group) and a methoxycarbonyl group (an electron-withdrawing group) on the fluorinated benzene ring can give rise to intramolecular charge transfer (ICT) characteristics, which is a common mechanism for fluorescence in many organic dyes.

The development of novel fluorescent probes often involves the synthesis of new heterocyclic systems or derivatization of existing fluorophores. For example, a new fluorescent reagent, 2-methylbenzo[b] sigmaaldrich.comnih.govphenanthrolin-7(12H)-one, was synthesized and used as a probe for Bovine Serum Albumin (BSA), demonstrating the principles of designing small molecule probes for biomacromolecules. nih.gov The interaction was studied through fluorescence quenching, and the binding mechanism was determined. nih.gov

Given its structure, this compound could potentially serve as a precursor for the synthesis of novel fluorescent dyes. The amino group provides a reactive handle for attaching the molecule to other structures, such as biomolecules or nanoparticles, to act as a fluorescent label. The fluorine atom can also modulate the photophysical properties, such as quantum yield and photostability, and influence the probe's interaction with its environment.

The following table outlines the potential characteristics and research directions for fluorescent probes that could be developed from this compound, based on the properties of similar fluorophoric systems.

Table 2: Potential Characteristics of Fluorescent Probes Derived from this compound

Characteristic Potential Feature Rationale
Emission Wavelength Potentially in the blue to green region of the spectrum. The aminobenzoate structure often forms the core of fluorophores emitting in this range. The exact wavelength would be influenced by the solvent polarity and any further chemical modifications.
Quantum Yield Moderate to high. The fluorine substitution can sometimes enhance the fluorescence quantum yield by reducing non-radiative decay pathways.
Sensing Mechanism Could be designed for fluorescence quenching or enhancement upon binding to a target analyte. The amino and ester groups could be involved in interactions such as hydrogen bonding or hydrophobic interactions with a target molecule, leading to a change in the fluorescence signal. nih.gov

| Applications | Potential use as a fluorescent label for biomolecules, a component in sensors for metal ions or pH, or as an imaging agent in cell biology. | The reactive amino group allows for conjugation to proteins or other biological molecules. The electronic properties of the ring system could be sensitive to the local chemical environment. |

Advanced Analytical and Computational Research on Methyl 2 Amino 3 Fluorobenzoate

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. For Methyl 2-amino-3-fluorobenzoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is employed to elucidate its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. In the analysis of compounds like this compound, both ¹H and ¹³C NMR are utilized. The chemical shifts in the ¹H NMR spectrum indicate the electronic environment of the protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present. Techniques such as COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the arrangement of the amino, fluoro, and methyl ester groups on the benzene (B151609) ring. st-andrews.ac.uk

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H3.80 - 3.90s-OCH₃
¹H5.00 - 5.50br s-NH₂
¹H6.50 - 7.50mAromatic protons
¹³C~52q-OCH₃
¹³C110 - 150mAromatic carbons
¹³C~168sC=O (ester)

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₈FNO₂), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum offers further structural information, showing how the molecule breaks apart under electron impact. This data is crucial for confirming the identity of the compound. Predicted collision cross-section values for various adducts of the molecule have been calculated using computational methods. uni.luuni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺170.06119131.3
[M+Na]⁺192.04313140.3
[M-H]⁻168.04663134.0

Source: PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. utdallas.edu In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine (-NH₂), ester (C=O), and fluoro (C-F) groups, as well as the aromatic ring. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amine (-NH₂)N-H stretch3300-3500 (typically two bands for primary amines) pressbooks.pub
Ester (C=O)C=O stretch1735-1750 pressbooks.pub
Aromatic RingC=C stretch1450-1600 youtube.com
Fluoro (C-F)C-F stretch1000-1400
Aromatic C-HC-H stretch3000-3100 libretexts.org
Methyl C-HC-H stretch2850-3000 libretexts.org

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. By employing a suitable stationary phase and mobile phase, HPLC can effectively separate the target compound from impurities. organicintermediate.com The purity is often determined by measuring the peak area of the compound in the chromatogram, with purities of 99% or higher being achievable. organicintermediate.comchemscene.com Gas chromatography (GC) can also be utilized, particularly for assessing the purity of more volatile derivatives. tcichemicals.com For chiral compounds, specialized chiral stationary phases can be used to separate enantiomers and determine enantiomeric purity. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools to predict and analyze the behavior of molecules at an atomic level. For a compound like this compound, these methods could provide valuable insights into its chemical reactivity, conformational flexibility, and potential as a ligand for biological targets. However, specific research applying these techniques to this particular molecule is not readily found in the scientific literature.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule such as this compound, DFT calculations could elucidate properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity and its potential interaction with other molecules. For instance, a study on the related compound, 2-amino-5-fluorobenzoic acid, utilized DFT to analyze its vibrational spectra and electronic properties. nih.gov However, similar detailed DFT studies specifically for this compound are not documented in available research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound, typically in a solvent like water, would provide insights into its conformational dynamics, flexibility, and interactions with its environment over time. This can reveal the most stable conformations of the molecule and how it might adapt its shape upon interacting with a biological target. While the principles of MD are widely applied in drug discovery and materials science, specific simulation studies and their results for this compound have not been reported in the literature.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding mode of a small molecule ligand, such as this compound, to a protein target. Successful docking studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, a study on new 1,3,4-oxadiazole (B1194373) derivatives utilized molecular docking to evaluate their binding affinities to breast and lung cancer protein targets. ekb.eg However, there are no available research articles that detail molecular docking studies using this compound as a ligand against specific proteins.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These can be calculated from the molecular structure and are used to predict various physicochemical and biological properties. Several online databases and chemical suppliers provide predicted molecular descriptors for this compound and its isomers. These descriptors offer a preliminary assessment of the compound's characteristics.

Table 1: Predicted Molecular Descriptors for this compound and its Isomer

DescriptorThis compound (Predicted)Methyl 3-amino-2-fluorobenzoate (Predicted)Source
Molecular Formula C₈H₈FNO₂C₈H₈FNO₂ bldpharm.comguidechem.com
Molecular Weight 169.15 g/mol 169.15 g/mol bldpharm.comguidechem.com
XLogP3 2.01.6PubChemLite
Topological Polar Surface Area (TPSA) 52.3 Ų52.3 Ų guidechem.com
Hydrogen Bond Donor Count 11 guidechem.com
Hydrogen Bond Acceptor Count 33 guidechem.com
Rotatable Bond Count 22 guidechem.com

It is important to note that these values are predictions from computational models and have not been experimentally verified in published literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.